

# Propylidene Phthalide: A Comprehensive Guide for Flavor Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propylidene phthalide*

Cat. No.: *B7823277*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

**Propylidene phthalide** (FEMA Number 2952, CAS Number 17369-59-4) is a synthetic flavoring substance valued for its unique and potent flavor profile.<sup>[1][2]</sup> It is a clear, pale yellow liquid with a characteristic warm, spicy, and herbaceous aroma.<sup>[2][3]</sup> Its application in the food industry is centered on its ability to impart and modify savory and sweet flavors, making it a versatile ingredient in a wide range of products.

### 1. Flavor Profile & Organoleptic Properties:

**Propylidene phthalide** possesses a complex flavor profile characterized by the following notes:

- Primary Notes: Herbaceous, celery, spicy, and warm.<sup>[3]</sup>
- Nuances: Green, sweet, lovage, maple, fenugreek, phenolic, and brothy.<sup>[3][4]</sup>

At a concentration of 25 ppm, its taste is described as green, celery-like, sweet, and reminiscent of lovage with vegetative and herbal undertones.<sup>[4]</sup> This profile makes it particularly suitable for enhancing savory flavors.

### 2. Applications in Food Products:

**Propylidene phthalide** is recognized as a Generally Recognized as Safe (GRAS) flavoring substance by the Flavor and Extract Manufacturers Association (FEMA).[5] Its use is permitted in a variety of food categories.

- **Savory Products:** It is widely employed to enhance the character of soups, sauces, seasoning blends, and vegetarian products.[6] Its celery and spicy notes make it an excellent choice for broths, gravies, and marinades.[3]
- **Confectionery and Baked Goods:** In sweeter applications, it can be used to add complexity and unique flavor dimensions. It is particularly effective in maple and brown sugar flavorings. [3]
- **Beverages:** It can be utilized in celery tonics and other herbal beverages to provide a distinctive aromatic lift.[3]

### 3. Regulatory Status:

**Propylidene phthalide** is regulated as a synthetic flavoring substance for direct addition to food for human consumption under 21 CFR 172.515 by the U.S. Food and Drug Administration (FDA).[1] It is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5]

### 4. Stability & Handling:

**Propylidene phthalide** is generally stable under typical food processing conditions. However, as a lactone, it may be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially at elevated temperatures. It is combustible and incompatible with strong oxidizing agents.[7] For handling, standard laboratory safety precautions should be observed, including the use of gloves and eye protection.

## Quantitative Data Summary

The following table summarizes the available quantitative data for the application of **propylidene phthalide** in food.

Parameter	Value	Food Category	Reference
Average Maximum Usage Level	5.0 ppm	Baked Goods	
5.0 ppm	Frozen Dairy	[4]	
5.0 ppm	Fruit Ices	[4]	
5.0 ppm	Hard Candy	[4]	
5.0 ppm	Condiments, Relishes	[8]	
8.0 ppm	Baked Goods	[8]	
Taste Description Concentration	25.0 ppm	Not specified	[4]
Physical Properties			
Boiling Point	170 °C at 12 mmHg	-	[7]
Density	1.122 g/mL at 25 °C	-	[2]
Solubility	Insoluble in water; soluble in oils and ethanol.	-	[2]

## Experimental Protocols

### Protocol 1: Sensory Evaluation of **Propylidene Phthalide** in a Savory Broth

Objective: To determine the sensory threshold and optimal concentration of **propylidene phthalide** in a simple savory broth.

Materials:

- **Propylidene phthalide** (food grade)
- Vegetable broth (low sodium, unflavored)
- Deionized water

- Precision balance
- Volumetric flasks and pipettes
- Sensory evaluation booths
- Standard sensory evaluation software or ballots

#### Procedure:

- Stock Solution Preparation: Prepare a 1000 ppm stock solution of **propylidene phthalide** in a suitable solvent like ethanol.
- Sample Preparation:
  - Prepare a series of dilutions of the stock solution in the vegetable broth to achieve concentrations ranging from 0.1 ppm to 10 ppm.
  - A control sample of the plain vegetable broth should also be prepared.
- Panelist Selection and Training:
  - Recruit 15-20 panelists with prior experience in sensory evaluation.
  - Conduct a brief training session to familiarize them with the flavor profile of celery and related herbal notes.
- Sensory Evaluation Method (Triangle Test):
  - Present panelists with three coded samples, two of which are identical (either control or a specific concentration) and one is different.
  - Ask panelists to identify the odd sample.
  - Repeat this for each concentration level to determine the detection threshold.
- Sensory Evaluation Method (Rating Test):

- Present panelists with the series of coded samples (including the control) in a randomized order.
- Ask panelists to rate the intensity of the "celery/herbal" flavor on a 9-point scale (1 = not perceptible, 9 = extremely strong).
- Data Analysis:
  - Analyze the triangle test data to determine the statistically significant detection threshold.
  - Analyze the rating test data to determine the concentration-response relationship and identify the optimal concentration range for the desired flavor impact.

#### Protocol 2: Stability Assessment of **Propylidene Phthalide** in a Beverage Model System

Objective: To evaluate the stability of **propylidene phthalide** under accelerated storage conditions in a beverage model system.

Materials:

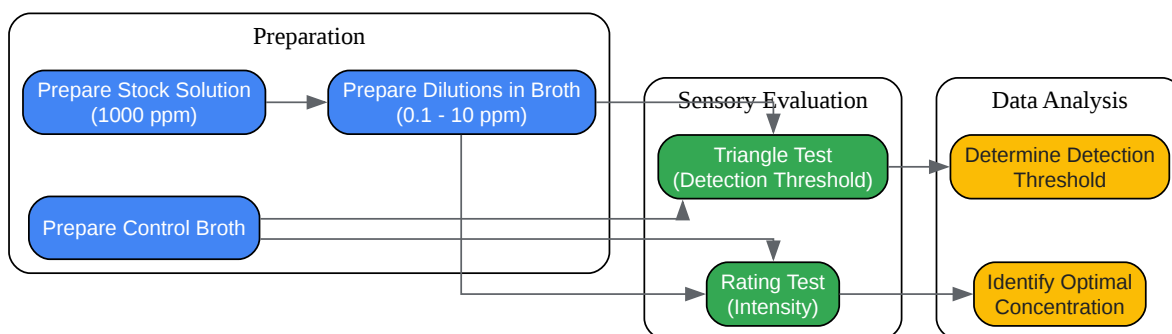
- **Propylidene phthalide**
- Citric acid buffer solutions (pH 3.0, 5.0, and 7.0)
- Ethanol
- Amber glass vials with screw caps
- Incubators set at 25°C, 40°C, and 60°C
- Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

- Sample Preparation:
  - Prepare solutions of **propylidene phthalide** (e.g., 10 ppm) in each of the pH buffer solutions.

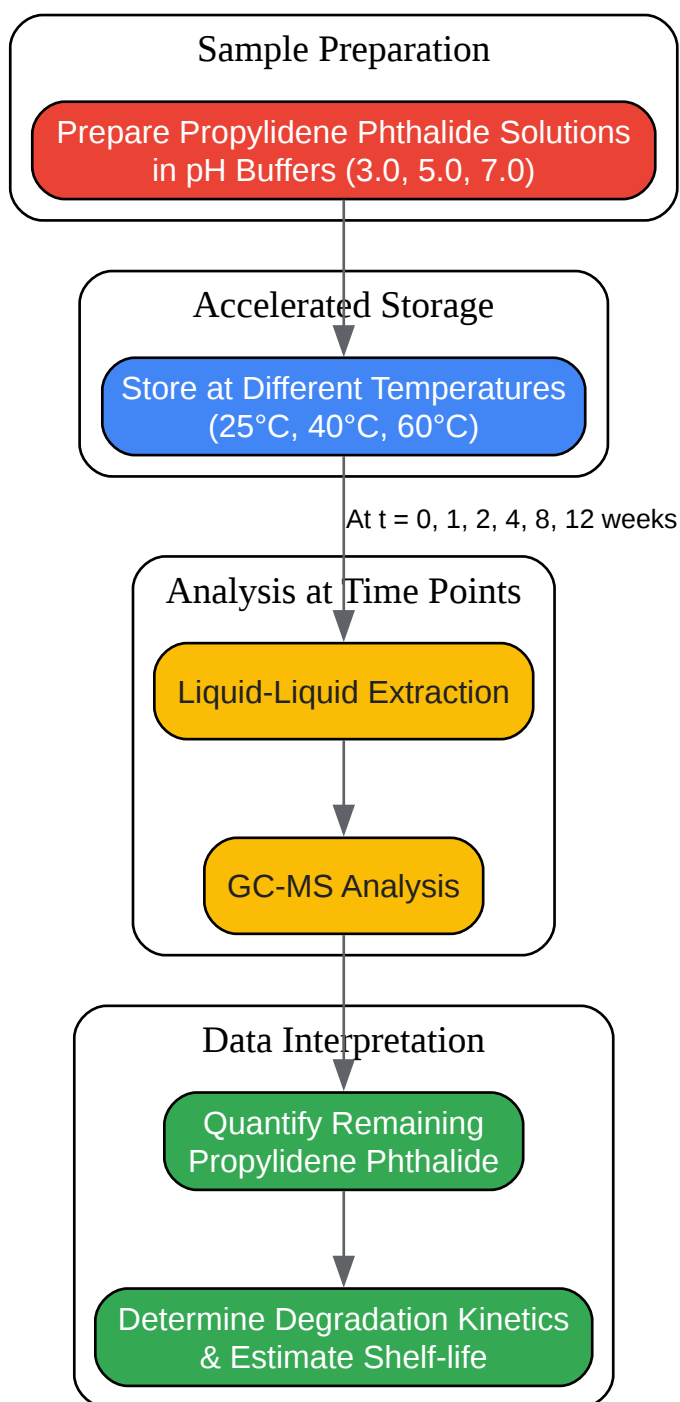
- Dispense the solutions into amber glass vials, ensuring minimal headspace.
- Storage Conditions:
  - Store the vials in the incubators at the different temperatures.
- Time Points for Analysis:
  - Analyze the samples at time zero and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
- Analytical Method (GC-MS):
  - Sample Extraction: Perform a liquid-liquid extraction of the beverage model system with a suitable solvent (e.g., dichloromethane).
  - GC-MS Analysis:
    - Injector: Splitless mode, 250°C.
    - Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
    - Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
    - Mass Spectrometer: Electron ionization (70 eV), scan range m/z 40-350.
  - Quantification: Use an internal standard method for accurate quantification.
- Data Analysis:
  - Calculate the percentage of **propylidene phthalide** remaining at each time point for each storage condition.
  - Determine the degradation kinetics and estimate the shelf-life under normal storage conditions.

## Visualizations



[Click to download full resolution via product page](#)

**Figure 1:** Workflow for the sensory evaluation of **propylidene phthalide**.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for the stability assessment of **propylidene phthalide**.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. scent.vn [scent.vn]
- 3. Determination of the Volatile Components | Springer Nature Experiments [experiments.springernature.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [Propylidene Phthalide: A Comprehensive Guide for Flavor Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823277#application-of-propylidene-phthalide-as-a-flavoring-agent-in-food]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)